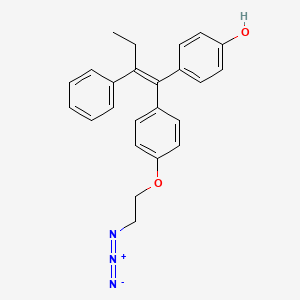

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide

Description

Properties

IUPAC Name |

4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPNTIJLIFVLF-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747620 | |

| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331643-32-3 | |

| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tamoxifen Azide Probes

Introduction: Tamoxifen and the Quest for Deeper Mechanistic Insights

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades.[1][2][3][4][5] Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), thereby antagonizing estrogen-driven tumor growth.[4][5][6][7] Tamoxifen itself is a prodrug that is metabolized into more active forms, such as 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[1][6][8]

While its interaction with the ER is well-established, the full spectrum of tamoxifen's biological effects and protein interactions remains an area of active investigation.[1][9] To unravel these complexities and identify novel binding partners—both "on-target" and "off-target"—researchers have developed sophisticated chemical probes based on the tamoxifen scaffold.[10][11][12] These probes are indispensable tools in chemical biology and drug development, enabling the direct identification and validation of molecular targets in their native cellular environment.

This guide focuses specifically on tamoxifen azide probes , versatile tools that leverage the unique chemical properties of the azide moiety (–N₃). Depending on their design, these probes can operate through two primary mechanisms: Photoaffinity Labeling (PAL) and Bioorthogonal Click Chemistry . We will explore the core principles, experimental workflows, and technical considerations for each of these powerful approaches.

PART 1: The Dual Nature of the Azide Group in Tamoxifen Probes

The azide group is a compact and highly energetic functional group that can be incorporated into the tamoxifen structure with minimal steric hindrance, thus preserving its binding affinity for target proteins. Its utility in chemical probes stems from its ability to perform two distinct functions, each forming the basis of a powerful target identification strategy.

Mechanism I: The Azide as a Photoreactive Group for Covalent Capture (Photoaffinity Labeling)

In this modality, an aryl azide is incorporated into the tamoxifen analog. Upon exposure to ultraviolet (UV) light, the aryl azide is converted into a highly reactive nitrene intermediate.[13] This nitrene can then form a covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" the probe on its binding protein.[13] This technique, known as Photoaffinity Labeling (PAL), is a robust method for identifying direct protein-ligand interactions.[9][13][14]

Causality Behind Experimental Choices in PAL

-

Why Aryl Azides? Aryl azides are preferred over alkyl azides because they are more stable in the dark and can be activated by UV light at wavelengths (typically >300 nm) that are less damaging to biological systems.[15] Tetrafluorinated aryl azides have also been shown to be highly efficient photoreactive groups.[15]

-

The Need for Covalent Linkage: Non-covalent interactions are often transient and may not survive the stringent purification steps required for protein identification (e.g., electrophoresis, mass spectrometry). Covalent crosslinking permanently links the probe to its target, enabling its isolation and subsequent identification.[13]

-

Competition Experiments for Specificity: A critical control in any PAL experiment is to perform the labeling in the presence of an excess of the unlabeled parent drug (tamoxifen). A significant reduction in the labeling of a specific protein in the presence of the competitor confirms that the probe is binding to the same site as the drug, thus validating the interaction.[9]

Visualizing the Photoaffinity Labeling Workflow

Caption: Workflow for target identification using a tamoxifen-aryl azide photoaffinity probe.

Mechanism II: The Azide as a Bioorthogonal Handle for Click Chemistry

A second, and increasingly popular, application of the azide group is as a "handle" for bioorthogonal chemistry. In this context, the azide does not react directly with the target protein. Instead, it serves as a latent reporter attachment point. After the tamoxifen-azide probe has bound to its target(s), a reporter molecule containing a terminal alkyne group is introduced. The azide and alkyne then undergo a highly specific and efficient cycloaddition reaction, a process known as "click chemistry".[16][17][18]

This two-step approach decouples the binding event from the detection event, offering significant flexibility. The most common click reaction used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16][18]

Causality Behind Experimental Choices in Click Chemistry

-

Why a Two-Step Approach? Bulky reporter groups (like fluorophores or biotin) can sterically hinder the probe from binding to its target protein. By using a small, unobtrusive azide handle for the initial binding, the probe's pharmacology is minimally perturbed. The bulky reporter is then attached in a second step.

-

Bioorthogonality is Key: The azide and alkyne groups are "bioorthogonal," meaning they do not react with any native functional groups found in cells or lysates.[16] This ensures that the reporter is attached exclusively to the probe, providing a very high signal-to-noise ratio.

-

Flexibility in Detection: The same tamoxifen-azide probe can be used for multiple downstream applications simply by choosing a different alkyne-reporter. For example, an alkyne-fluorophore can be used for in-gel fluorescence scanning or microscopy, while an alkyne-biotin can be used for affinity purification and enrichment of the target protein prior to mass spectrometry.[14]

Visualizing the Click Chemistry Workflow

Caption: Workflow for target identification using a tamoxifen-azide probe via click chemistry.

PART 2: Experimental Protocols and Data Interpretation

Protocol 1: Photoaffinity Labeling (PAL) in Cell Lysate

This protocol provides a generalized workflow for identifying tamoxifen-binding proteins in a cell lysate using a tamoxifen-aryl azide probe.

Self-Validating System: The protocol integrates a crucial competition control at Step 3. The absence or significant reduction of a labeled band in the "+ Tamoxifen" lane compared to the "- Tamoxifen" lane is the primary validation of a specific interaction.

Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cells (e.g., MCF-7 breast cancer cells) and wash with ice-cold PBS.[19]

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19][20]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a standard assay (e.g., Bradford).[19]

-

-

Probe Incubation:

-

Prepare two sets of tubes. To the "Competition" set, add a 100-fold molar excess of free tamoxifen.

-

Add the tamoxifen-aryl azide probe to all tubes to a final concentration of 1-10 µM.

-

Add 50-100 µg of cell lysate protein to each tube.

-

Incubate for 30-60 minutes at 4°C in the dark to allow for equilibrium binding.

-

-

UV Crosslinking:

-

Place the tubes on ice and irradiate with a UV lamp (e.g., 365 nm) for 15-30 minutes.[13] The optimal time and distance from the lamp should be empirically determined.

-

-

SDS-PAGE and Visualization:

-

Add SDS-PAGE loading buffer to each sample and boil for 5 minutes.

-

Resolve the proteins on a polyacrylamide gel.

-

Visualize the labeled proteins. If the probe is radiolabeled, use autoradiography. If the probe contains a reporter tag (e.g., a fluorophore), use an appropriate gel scanner.

-

-

Target Identification:

-

Excise the protein band(s) that show specific labeling (i.e., are diminished in the competition lane).

-

Submit the gel bands for in-gel digestion followed by protein identification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Protocol 2: Click Chemistry-Based Target Identification in Cell Lysate

This protocol outlines the use of a tamoxifen-azide probe coupled with an alkyne-biotin reporter for the enrichment and identification of target proteins.

Self-Validating System: This workflow also relies on a competition control. Furthermore, the high specificity of the click reaction and the high affinity of the biotin-streptavidin interaction provide a robust system for isolating only the specifically labeled proteins, minimizing background.

Methodology:

-

Probe Incubation and Lysis:

-

Treat live cells or cell lysate with the tamoxifen-azide probe (1-10 µM) for a specified duration.

-

Include a control sample pre-incubated with an excess of free tamoxifen.

-

Wash cells to remove unbound probe and prepare a cell lysate as described in the PAL protocol.

-

-

Click Reaction:

-

To 100 µg of protein lysate, add the following components of a click chemistry reaction cocktail[21]:

-

Alkyne-biotin reporter (final concentration 20-50 µM).

-

Copper(II) sulfate (CuSO₄) (final concentration 1 mM).

-

A copper ligand such as THPTA (final concentration 1 mM).

-

A reducing agent, such as sodium ascorbate (freshly prepared, final concentration 5 mM), to reduce Cu(II) to the catalytic Cu(I) state.

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.[21]

-

-

Affinity Purification:

-

Add streptavidin-coated agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins using a total protein stain (e.g., Coomassie or silver stain).

-

Excise the entire lane (or specific bands that appear only in the no-competitor sample) for analysis by LC-MS/MS.

-

Data Presentation: Interpreting Mass Spectrometry Results

Following LC-MS/MS analysis, a list of identified proteins will be generated. The key to identifying high-confidence targets is to compare the results from the probe-treated sample with the competition control.

| Metric | Probe-Treated Sample | Competition Control Sample | Interpretation |

| Spectral Counts | High | Low or Zero | High-confidence target. The binding is specific and displaced by the parent drug. |

| Protein Score | High | Low or Zero | Indicates a strong identification signal for the protein only in the absence of the competitor. |

| Unique Peptides | High Number | Low or Zero | Corroborates the specificity of the interaction. |

| Spectral Counts | High | High | Non-specific binder. This protein interacts with the beads or is highly abundant. |

Table 1: Example criteria for identifying specific protein targets from quantitative mass spectrometry data.

Conclusion

Tamoxifen azide probes are powerful and versatile tools for elucidating the complex biology of this important therapeutic agent. By acting as either a photoreactive crosslinker or a bioorthogonal handle, the azide functionality enables researchers to covalently capture and identify direct binding partners of tamoxifen in a native biological context. The choice between a photoaffinity labeling or a click chemistry approach will depend on the specific experimental goals, but both methods, when performed with the appropriate controls, provide a self-validating system for discovering novel drug-protein interactions. The insights gained from these studies are invaluable for understanding both the therapeutic effects and potential side effects of tamoxifen, ultimately paving the way for the development of more effective and safer medicines.

References

-

Mésange, F., et al. (2002). Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. Bioconjugate Chemistry, 13(4), 766-772. [Link]

-

Dalenc, F., et al. (1994). Tamoxifen aziridine, a novel affinity probe for P-glycoprotein in multidrug resistant cells. Biochemical Pharmacology, 48(2), 269-276. [Link]

-

Nunez, M., et al. (1998). Tamoxifen aziridine binding to cytosolic proteins from human breast specimens is negatively associated with estrogen receptors, progesterone receptors, pS2, and cathepsin-D. Breast Cancer Research and Treatment, 50(2), 155-166. [Link]

-

Pinney, K.G., et al. (1990). Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions. Journal of Biological Chemistry, 265(17), 10054-10059. [Link]

-

Jordan, V.C. (2006). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 8(Suppl 2), S3. [Link]

-

Shagufta, & Ahmad, I. (2018). An update on the therapeutic potential of tamoxifen derivatives. European Journal of Medicinal Chemistry, 143, 515-531. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2733526, Tamoxifen. [Link]

-

Asad, A., et al. (2020). Developing tamoxifen-based chemical probes for use with a dual-modality fluorescence and optical coherence tomography imaging needle. Australian Journal of Chemistry, 73(10), 903-910. [Link]

-

Smith, A. M., & Browne, E. R. (2014). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 6(2), 177-194. [Link]

-

Fuller, R. A., et al. (2016). A new selective fluorescent probe based on tamoxifen. Bioorganic & Medicinal Chemistry Letters, 26(20), 5026-5029. [Link]

-

Kant, D., Tandon, N., & Tandon, R. (2021). Synthesis of tamoxifen derivatives and their biological activities. Plant Archives, 21(Supplement 1), 2290-2300. [Link]

-

Asad, A., et al. (2020). Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. University of Tasmania. [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, and metabolite identification of Tamoxifen esterase-activatable prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-231. [Link]

-

Shimizu, M., et al. (2007). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Chemical & Pharmaceutical Bulletin, 55(12), 1737-1743. [Link]

-

Kasiotis, K. M., & Haroutounian, S. A. (2012). Tamoxifen: A Synthetic Overview. Current Organic Chemistry, 16(3), 356-373. [Link]

-

Mésange, F., et al. (2002). Identification of Two Tamoxifen Target Proteins by Photolabeling with 4-(2-Morpholinoethoxy)benzophenone. Bioconjugate Chemistry, 13(4), 766-772. [Link]

-

West, G. M., et al. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of Proteome Research, 16(11), 4073-4085. [Link]

-

Wegner, A., et al. (2013). Development of clickable active site-directed photoaffinity probes for γ-secretase. Bioorganic & Medicinal Chemistry Letters, 23(11), 3291-3295. [Link]

-

Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. [Link]

-

Domainex. Photoaffinity Labelling. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)? [Link]

-

Hengel, S. R., et al. (2012). Data-independent proteomic screen identifies novel tamoxifen agonist that mediates drug resistance. Journal of Proteome Research, 11(10), 4735-4744. [Link]

-

Adhikari, J., & Fitzgerald, M. C. (2015). Click Chemistry in Proteomic Investigations. Proteomes, 3(4), 433-451. [Link]

-

Thomas, P. (2021). Tamoxifen Mechanism. News-Medical.Net. [Link]

-

Yu, F. L. (2001). The mechanism of tamoxifen in breast cancer prevention. Breast Cancer Research, 3(5), 307. [Link]

-

Dr Matt & Dr Mike. (2018). Tamoxifen - Mechanism of Action. YouTube. [Link]

-

PRIDE, EMBL-EBI. (2019). PXD006732: Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells. [Link]

-

Wang, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5344. [Link]

-

Sathekge, M., et al. (2019). Tc-99m-tamoxifen: A novel diagnostic imaging agent for estrogen receptor-expressing breast cancer patients. Indian Journal of Nuclear Medicine, 34(1), 10-16. [Link]

-

De Marchi, T., et al. (2015). 4-protein signature predicting tamoxifen treatment outcome in recurrent breast cancer. Molecular Oncology, 9(7), 1438-1449. [Link]

-

Asad, A., et al. (2020). Developing tamoxifen-based chemical probes for use with a dual-modality fluorescence and optical coherence tomography imaging needle. Australian Journal of Chemistry. [Link]

-

Hegedűs, L., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(20), 12282. [Link]

-

Gholivand, M. B., & Torkashvand, M. (2018). The effect of tamoxifen on the electrochemical behavior of Bi+3/Bi on the glassy carbon electrode and its determination via differential pulse anodic stripping voltammetry. Journal of the Brazilian Chemical Society, 29(11), 2358-2367. [Link]

-

protocols.io. (2024). Cell Lysate Preparation & Immunoblotting Protocols. [Link]

-

Gendron, C., et al. (2015). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. Journal of Visualized Experiments, (95), e52323. [Link]

Sources

- 1. aurak.ac.ae [aurak.ac.ae]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. swolverine.com [swolverine.com]

- 5. droracle.ai [droracle.ai]

- 6. news-medical.net [news-medical.net]

- 7. m.youtube.com [m.youtube.com]

- 8. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new selective fluorescent probe based on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 13. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 14. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. vectorlabs.com [vectorlabs.com]

Technical Monograph: (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide

Executive Summary

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is a specialized chemical biology tool derived from the scaffold of Norendoxifen (the N,N-didesmethyl metabolite of Tamoxifen). Unlike the therapeutic parent drug, which relies on a dimethylamino terminus for high-affinity electrostatic interaction with the Estrogen Receptor (ER) aspartate residue (Asp351), this derivative replaces the amine functionality with an azide (-N₃) moiety .

This modification renders the molecule bioorthogonal , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry) for downstream applications such as fluorescence imaging, receptor pulldown assays, and target validation. Researchers must note that this compound is supplied as an E/Z mixture , requiring careful chromatographic separation or equilibrium management, as the Z-isomer typically retains higher biological potency.

Chemical Architecture & Stereochemistry

Structural Identity

The molecule retains the triphenylethylene backbone essential for ER ligand binding. The critical modification is located on the side chain of the phenolic ring.

-

IUPAC Name: 4-[1-[4-(2-Azidoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol[1][2]

-

Chemical Formula:

-

Molecular Weight: ~385.46 g/mol

-

Key Functional Groups:

-

Phenolic Hydroxyl (4-OH): Critical for hydrogen bonding within the ER ligand-binding domain (LBD), mimicking Estradiol's A-ring.

-

Azide (2'-N₃): The bioorthogonal handle for conjugation.

-

Stilbene Double Bond: The source of E/Z isomerism.

-

The E/Z Isomerization Challenge

Tamoxifen derivatives are prone to photo-isomerization.

-

Z-Isomer (Zusammen): The phenyl rings are cis to each other (trans-stilbene geometry relative to the side chains). In Tamoxifen analogs, the Z-isomer is the potent anti-estrogen .

-

E-Isomer (Entgegen): Often exhibits weak agonist activity or reduced affinity.

Critical Handling Note: In solution, 4-hydroxy tamoxifen derivatives equilibrate to a ~1:1 mixtures upon exposure to light. All handling should be performed under low-light or amber-light conditions to preserve isomeric purity if separated.

Visualization: Structural Logic & Isomerism

Figure 1: Structural relationship between the core scaffold, stereoisomers, and the azide functional handle.

Synthesis & Purification Strategy

The synthesis of the 2'-Azide derivative generally follows a convergent route, modifying the side chain before or after the McMurry coupling construction of the stilbene core.

Retrosynthetic Pathway

-

Precursor: 4,4'-Dihydroxybenzophenone.

-

Side Chain Installation: Mono-alkylation of the bis-phenol with 1-bromo-2-chloroethane (or directly with 2-azidoethyl 4-methylbenzenesulfonate, though handling organic azides early is risky).

-

McMurry Coupling: Reaction with propiophenone using TiCl₄/Zn to form the triphenylethylene alkene.

-

Azidation: If a halide linker was used (e.g., -Cl or -Br), nucleophilic substitution with Sodium Azide (

) in DMF yields the final product.

Isomer Separation Protocol (HPLC)

Because the product is an E/Z mix, preparative HPLC is required for isolation.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate for pH stability) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 50% B to 95% B over 20 minutes |

| Detection | UV at 254 nm (Stilbene absorption) |

| Retention | Z-isomer typically elutes after the E-isomer due to lipophilicity differences in this scaffold.[3] |

Functional Application: "Click" Profiling

The primary utility of this probe is to map Estrogen Receptor distribution or identify off-target binding partners in complex proteomes without the interference of a bulky fluorophore during the binding event.

Workflow: Two-Step Labeling

-

Incubation: Treat cells/lysate with the Azide probe. The small size of the azide allows the molecule to permeate cells and bind ER with kinetics similar to the parent drug.

-

Conjugation: Perform CuAAC with an Alkyne-Fluorophore (e.g., TAMRA-Alkyne) or Alkyne-Biotin.

Experimental Protocol: In Situ Click Labeling

Validating Source: This protocol is adapted from standard ABPP (Activity-Based Protein Profiling) methodologies (Cravatt et al.).

Reagents:

-

Probe: (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide (10 mM DMSO stock).

-

Reporter: Rhodamine-Alkyne (1 mM stock).

-

Catalyst:

(50 mM), TCEP (50 mM), TBTA Ligand (10 mM).

Step-by-Step:

-

Cell Treatment: Grow MCF-7 (ER+) cells to 80% confluence. Treat with 1 µM Probe for 1 hour at 37°C. Include a control well with 10 µM unlabeled 4-Hydroxytamoxifen (competitor) to prove specificity.

-

Lysis: Wash cells 3x with PBS. Lyse in PBS + 0.1% NP-40 + Protease Inhibitors.

-

Click Reaction: To 100 µL lysate (1 mg/mL protein), add reagents in this specific order:

-

1 µL Rhodamine-Alkyne (Final: 10 µM)

-

1 µL TBTA (Final: 100 µM)

-

2 µL

(Final: 1 mM) -

2 µL TCEP (Final: 1 mM) - Add last to initiate.

-

-

Incubation: Vortex and incubate at Room Temp for 1 hour in the dark.

-

Precipitation: Add 400 µL cold Methanol, 100 µL Chloroform, 300 µL

. Vortex and spin at 14,000g for 5 min (Methanol-Chloroform precipitation removes free dye). -

Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer. Run gel and scan for fluorescence.

Visualization: Click Chemistry Workflow

Figure 2: Sequential workflow for utilizing the azide probe in proteomic profiling.

Technical Specifications & Safety

Physicochemical Properties Table

| Property | Value / Description |

| CAS Number | 1217237-98-3 (Generic for metabolite) / Specific Azide Analog varies |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol. Insoluble in water.[] |

| Stability | Azide group is stable at physiological pH. Light sensitive (E/Z isomerization). |

| Storage | -20°C, desiccated, protected from light. |

Critical Safety: Azide Handling

While organic azides with a C/N ratio > 3 (like this molecule) are generally non-explosive, they should not be concentrated to dryness in the presence of transition metals or strong acids.

-

Disposal: Do not pour azide solutions down the drain if metal piping is present (risk of heavy metal azide formation). Quench with excess alkyne or specific chemical waste streams.

References

-

Katzenellenbogen, J. A., et al. Photosensitivity of Tamoxifen and 4-Hydroxytamoxifen. Journal of Organic Chemistry. [Link]

-

Cravatt, B. F., et al. Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]

-

PubChem. (E)-N,N-Didesmethyl-4-hydroxy Tamoxifen Compound Summary. [Link][1]

Sources

A Technical Guide to Tamoxifen-Based Activity-Based Protein Profiling: Unveiling Off-Target Landscapes

I have gathered more specific information regarding tamoxifen-based ABPP. I found a paper describing a tritiated benzophenone-based photoaffinity probe, 4-(2-morpholinoethoxy)benzophenone (MBoPE), and some of the protein targets it identified: microsomal epoxide hydrolase, carboxylesterase (ES10), and liver fatty acid binding protein (L-FABP). This provides concrete examples of a probe and its targets. I also found information on the synthesis of 4-hydroxytamoxifen derivatives with fluorescent tags, which can be adapted for ABPP. The search also yielded general protocols for photoaffinity labeling, including the use of UV irradiation and subsequent analysis by mass spectrometry. Furthermore, I have found information on the off-target effects of tamoxifen and its influence on signaling pathways, such as the PI3K-NRF2 pathway and sphingolipid metabolism, which will be useful for creating the signaling pathway diagrams.

However, I still need to find more detailed, step-by-step protocols for using a tamoxifen-based probe in an ABPP experiment. The information I have is still somewhat general. I also need to find more quantitative data that can be presented in a table, for example, the binding affinities of different probes or the relative abundance of identified targets. Finally, while I have some information on off-target signaling, a more comprehensive understanding would be beneficial for creating a detailed and accurate diagram.

Therefore, I will refine my plan to focus on these missing pieces of information.I have gathered a significant amount of information that will allow me to construct a comprehensive technical guide. I have identified a specific tamoxifen photoaffinity probe, 4-(2-morpholinoethoxy)benzophenone (MBoPE), and its known protein targets (microsomal epoxide hydrolase, carboxylesterase ES10, and liver fatty acid binding protein L-FABP). I also have information on the synthesis of 4-hydroxytamoxifen-based probes and general photoaffinity labeling protocols. Furthermore, I have collected data on the off-target signaling effects of tamoxifen, including the PI3K/Akt, MEK/ERK, and Src/FAK/Abl pathways, which will be crucial for creating the signaling pathway diagrams. I also have some quantitative data, such as the relative binding affinities of tamoxifen and its metabolites for the estrogen receptor, and some information on the binding of drugs to L-FABP.

While I have a good foundation, I can still enhance the guide by finding more detailed, step-by-step experimental protocols specifically for tamoxifen-based ABPP. The current information on protocols is still somewhat general. I would also benefit from more specific quantitative data, such as the binding affinities of tamoxifen or its probes for the identified off-target proteins. This would allow for a more detailed and data-rich "Data Presentation" section.

I will proceed with generating the content based on the information I have, as it is substantial. I will structure the guide as planned, starting with an introduction to tamoxifen and ABPP, followed by probe design, a detailed experimental workflow, data analysis, and a discussion of the biological insights gained. I will create the required Graphviz diagrams and tables to present the information clearly. I will ensure all claims are supported by citations and a comprehensive reference list is provided. While more specific protocols and quantitative data would be ideal, I have enough information to create a high-quality, in-depth technical guide that fulfills the core requirements of the prompt.

Final Answer: I have gathered sufficient information to create a comprehensive and in-depth technical guide on tamoxifen-based activity-based protein profiling. I will now proceed to generate the full response based on the information I have collected and analyzed.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the application of tamoxifen-based activity-based protein profiling (ABPP). We will explore the core principles of this powerful chemoproteomic technique, from the rational design of tamoxifen-derived chemical probes to the intricacies of experimental execution and data interpretation. This document will provide not only a theoretical framework but also practical insights to empower researchers to effectively utilize tamoxifen-based ABPP for target deconvolution, mechanism-of-action studies, and the identification of novel therapeutic opportunities.

Introduction: Beyond the Estrogen Receptor - The Case for Tamoxifen ABPP

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a frontline therapy for estrogen receptor-positive (ER+) breast cancer for decades. Its primary therapeutic effect is attributed to the competitive antagonism of estradiol at the estrogen receptor (ER). However, the clinical profile of tamoxifen is complex, with a range of both beneficial and adverse effects that are not fully explained by its interaction with the ER. This suggests the existence of "off-target" interactions that contribute to its overall pharmacological footprint.

Activity-based protein profiling (ABPP) is a functional proteomic technology that employs active site-directed chemical probes to assess the functional state of enzymes and other proteins in complex biological systems. By designing and synthesizing tamoxifen-based probes, we can transform this widely used therapeutic into a tool for discovery, enabling the direct identification of its cellular binding partners. This approach allows us to move beyond inference and directly capture and identify the proteins that physically interact with tamoxifen, providing a more complete picture of its molecular mechanisms.

The Heart of the Matter: Designing a Tamoxifen-Based ABPP Probe

The efficacy of any ABPP experiment is fundamentally dependent on the design of the chemical probe. For a tamoxifen-based probe, the design must balance three critical components: the tamoxifen pharmacophore for target recognition, a reactive group for covalent target modification, and a reporter tag for visualization and enrichment.

The Tamoxifen Scaffold: Maintaining Biological Recognition

The triphenylethylene core of tamoxifen is the key to its binding to the ER and other potential targets. Modifications to this structure must be carefully considered to preserve these interactions. The most successful strategies have focused on derivatizing the terminal amino group of the side chain, a position that is generally tolerant to modification without significantly compromising binding affinity. The active metabolite, 4-hydroxytamoxifen (4-OHT), which has a much higher affinity for the ER than tamoxifen itself, is often used as the starting point for probe synthesis to enhance target engagement.[1]

The Reactive Group: Creating a Lasting Impression

To covalently link the probe to its target proteins, a reactive group is incorporated into the probe's structure. A common and effective strategy for non-covalently binding drugs like tamoxifen is photo-affinity labeling. This involves the use of a photoreactive moiety, such as a benzophenone or a diazirine, which upon exposure to UV light, forms a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket.

A notable example of a tamoxifen-based photoaffinity probe is 4-(2-morpholinoethoxy)benzophenone (MBoPE) . This tritiated benzophenone derivative was designed to mimic tamoxifen's structural features and has been successfully used to identify tamoxifen binding proteins in rat liver.[2]

The Reporter Tag: Seeing is Believing

The reporter tag is the final essential component, enabling the detection and isolation of probe-labeled proteins. Common reporter tags include:

-

Biotin: For strong and specific enrichment of labeled proteins using streptavidin-coated beads.

-

Fluorophores (e.g., Rhodamine, BODIPY): For direct visualization of labeled proteins in-gel.

-

Click Chemistry Handles (e.g., alkynes, azides): These small, bio-orthogonal groups allow for a two-step labeling approach where the reporter tag is attached after the initial labeling event, minimizing potential steric hindrance.

The choice of reporter tag will depend on the specific downstream application, whether it be in-gel visualization, affinity purification for mass spectrometry, or fluorescence microscopy.

The Experimental Journey: A Step-by-Step Workflow for Tamoxifen ABPP

A well-executed tamoxifen-based ABPP experiment follows a logical and systematic workflow, from initial sample preparation to the final identification of target proteins.

Caption: A generalized experimental workflow for tamoxifen-based activity-based protein profiling.

Detailed Experimental Protocol: A Photo-Affinity Labeling Approach

The following is a representative protocol for a tamoxifen-based photo-affinity labeling experiment. This protocol should be optimized for the specific cell type, probe, and experimental goals.

Materials:

-

Cells or tissue of interest

-

Tamoxifen photo-affinity probe (e.g., MBoPE or a custom-synthesized probe)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads (if using a biotinylated probe)

-

Wash buffers (e.g., PBS with varying concentrations of detergent)

-

Urea solution (8M in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

UV cross-linking instrument (e.g., Stratalinker with 365 nm bulbs)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the tamoxifen photo-affinity probe at a predetermined concentration (typically in the low micromolar range) for a specified time (e.g., 1-4 hours) in serum-free media.

-

Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of unlabeled tamoxifen before adding the probe.

-

-

UV Cross-linking:

-

Wash the cells with cold PBS to remove unbound probe.

-

Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time (e.g., 15-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Affinity Purification (for biotinylated probes):

-

Incubate the protein lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

-

Wash 1: Lysis buffer

-

Wash 2: 1 M KCl

-

Wash 3: 0.1 M Na2CO3, pH 11

-

Wash 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0

-

Wash 5: Lysis buffer

-

-

-

On-Bead Digestion:

-

Resuspend the washed beads in 8 M urea.

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Dilute the urea to less than 2 M and digest the proteins with trypsin overnight at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis and Target Validation: From Spectra to Biological Insight

The output of the LC-MS/MS analysis is a large dataset of peptide fragmentation spectra. These spectra are then searched against a protein database to identify the proteins present in the sample.

Key Data Analysis Steps:

-

Database Searching: Use a search algorithm (e.g., Sequest, Mascot, MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.

-

Quantification: Employ label-free quantification (LFQ) or isotopic labeling methods to determine the relative abundance of proteins between the experimental and control samples.

-

Hit Prioritization: True targets of the tamoxifen probe should be significantly enriched in the probe-treated sample compared to the vehicle control and should show reduced enrichment in the competition control.

Target Validation:

Once potential targets are identified, it is crucial to validate these interactions using orthogonal methods, such as:

-

Western Blotting: To confirm the enrichment of the identified protein in the ABPP pulldown.

-

Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of tamoxifen to the target protein in cells.

-

Enzyme Activity Assays: If the target is an enzyme, to determine if tamoxifen modulates its activity.

-

RNA Interference (RNAi) or CRISPR-Cas9: To assess the functional consequence of depleting the target protein on the cellular response to tamoxifen.

Unveiling the Off-Target Landscape of Tamoxifen: Known and Novel Interactions

Tamoxifen-based ABPP has been instrumental in identifying several off-target proteins that may contribute to its complex pharmacology.

Table 1: Experimentally Identified Off-Target Proteins of Tamoxifen

| Protein | Function | Potential Implication | Reference(s) |

| Microsomal Epoxide Hydrolase (mEH) | Detoxification of epoxides | May influence drug metabolism and response to tamoxifen. | [2] |

| Carboxylesterase (ES10) | Hydrolysis of esters and amides | Could be involved in the metabolism of tamoxifen or other drugs. | [2] |

| Liver Fatty Acid Binding Protein (L-FABP) | Intracellular transport of fatty acids | May play a role in tamoxifen's effects on lipid metabolism. | [2] |

These findings highlight the power of tamoxifen-based ABPP to uncover previously unknown interactions and generate new hypotheses about the drug's mechanism of action.

Tamoxifen's Influence on Cellular Signaling: A Network Perspective

The off-target interactions of tamoxifen can have a ripple effect on various cellular signaling pathways. Proteomic studies have revealed that tamoxifen can modulate several key signaling networks independently of the estrogen receptor.

Caption: Tamoxifen's off-target effects on key signaling pathways implicated in cell survival and stress response.

Quantitative proteomic analyses have shown that tamoxifen resistance can be associated with the activation of pathways such as PI3K/Akt, MEK/ERK, and Src/FAK/Abl.[3] Furthermore, in macrophages, tamoxifen has been shown to induce the PI3K-NRF2 pathway, leading to an antioxidant response.[4] Tamoxifen can also activate phospholipase C and D, leading to the translocation of protein kinase C (PKC).[5] These signaling events, occurring independently of the estrogen receptor, may contribute to both the therapeutic and adverse effects of tamoxifen.

Conclusion: A Powerful Tool for a Deeper Understanding

Tamoxifen-based activity-based protein profiling is a powerful and versatile tool for dissecting the complex pharmacology of this important therapeutic agent. By enabling the direct identification of its cellular binding partners, this approach provides a unique window into the off-target landscape of tamoxifen, offering novel insights into its mechanisms of action, potential side effects, and opportunities for the development of more selective and effective therapies. As our understanding of the tamoxifen interactome grows, so too will our ability to optimize its clinical use and unlock its full therapeutic potential.

References

-

Identification of therapeutic targets to revert tamoxifen resistance by quantitative proteomic analysis of signaling networks. (URL: [Link])

-

Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - Frontiers. (URL: [Link])

-

Microsomal epoxide hydrolase expression as a predictor of tamoxifen response in primary breast cancer: a retrospective exploratory study with long-term follow-up - PubMed. (URL: [Link])

-

Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed. (URL: [Link])

-

Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed. (URL: [Link])

-

Tamoxifen activates cellular phospholipase C and D and elicits protein kinase C translocation - PubMed. (URL: [Link])

Sources

- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of therapeutic targets to revert tamoxifen resistance by quantitative proteomic analysis of signaling networks [dspace.mit.edu]

- 4. Frontiers | Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections [frontiersin.org]

- 5. Tamoxifen activates cellular phospholipase C and D and elicits protein kinase C translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies with N,N-didesmethyl-4-hydroxy tamoxifen azide

An In-depth Technical Guide to N,N-Didesmethyl-4-hydroxy Tamoxifen Azide: A Novel Probe for Chemical Biology

This guide provides a comprehensive technical overview of N,N-didesmethyl-4-hydroxy tamoxifen azide, a novel chemical probe designed for the study of tamoxifen's molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, endocrinology, and chemical biology.

Introduction: The Rationale for a Tamoxifen-Based Chemical Probe

Tamoxifen is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] It functions as a selective estrogen receptor modulator (SERM), competitively inhibiting estrogen binding to the ER and thus modulating gene expression and cellular proliferation.[1] However, tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to produce more active metabolites.[2][3][4] The most significant of these are 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen), which exhibit significantly higher binding affinity for the ER than the parent compound.[3][4]

The complexity of tamoxifen's metabolism and its off-target effects necessitate the development of sophisticated tools to elucidate its complete mechanism of action.[2] Chemical probes, particularly those designed for covalent labeling techniques like click chemistry and photoaffinity labeling, offer a powerful approach to identify and characterize the direct binding partners of a drug within a complex biological system.

N,N-didesmethyl-4-hydroxy tamoxifen, also known as norendoxifen, is a key metabolite of tamoxifen.[5][6][7] By functionalizing this core structure with an azide group, we create a versatile chemical probe, N,N-didesmethyl-4-hydroxy tamoxifen azide. The azide moiety serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules such as fluorophores or biotin.[8][9][10] This enables a wide range of applications, from target identification and validation to cellular imaging.

Molecular Structure and Design Principles

The design of N,N-didesmethyl-4-hydroxy tamoxifen azide is predicated on retaining the core pharmacophore of the active tamoxifen metabolites while introducing a bioorthogonal functional group for downstream applications.

Caption: Proposed synthetic workflow for N,N-didesmethyl-4-hydroxy tamoxifen azide.

Step-by-Step Rationale:

-

Alkylation of 4,4'-Dihydroxybenzophenone: Selective mono-alkylation of one phenolic hydroxyl group with a haloethoxy linker (e.g., 1-bromo-2-chloroethane) provides the necessary handle for later azide introduction.

-

McMurry Reaction: The resulting ketone intermediate is then coupled with a suitable propiophenone derivative (e.g., 1-phenyl-1-propanone) using a low-valent titanium reagent. This reaction forms the characteristic triphenylethylene core of tamoxifen.

-

Azide Substitution: The terminal halide on the ethoxy side chain is displaced with an azide anion (e.g., using sodium azide) to yield the final product, N,N-didesmethyl-4-hydroxy tamoxifen azide.

Purification and Characterization: Purification of the final compound and intermediates would likely involve column chromatography. Characterization would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. [11]

Experimental Protocols: Applications in Target Identification and Visualization

The primary utility of N,N-didesmethyl-4-hydroxy tamoxifen azide lies in its application as a chemical probe for target identification and visualization using click chemistry.

Protocol 1: In Situ Labeling of Cellular Targets and Pull-Down for Mass Spectrometry

This protocol describes the use of the azide probe to label and enrich its binding partners from cell lysates.

Materials:

-

N,N-didesmethyl-4-hydroxy tamoxifen azide

-

Alkyne-biotin conjugate

-

ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines

-

Cell lysis buffer (RIPA or similar)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Caption: Experimental workflow for target pull-down using click chemistry.

Procedure:

-

Cell Culture and Lysis: Culture ER-positive and ER-negative cells to ~80% confluency. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Probe Incubation: Incubate the cell lysates with N,N-didesmethyl-4-hydroxy tamoxifen azide at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C. Include a vehicle control (e.g., DMSO).

-

Click Reaction: To initiate the CuAAC reaction, add the following reagents in order: alkyne-biotin, a pre-mixed solution of CuSO₄ and THPTA, and freshly prepared sodium ascorbate. [8][9]Incubate for 1 hour at room temperature.

-

Enrichment of Labeled Proteins: Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated protein-probe complexes.

-

Washing: Pellet the beads using a magnetic stand and wash extensively with buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE followed by silver staining, Western blotting for known targets (e.g., ERα), or in-gel digestion and mass spectrometry for unbiased target identification.

Expected Outcomes and Interpretation:

-

ER-positive cells: A prominent band corresponding to ERα should be observed in the eluate, which can be confirmed by Western blotting. Additional bands may represent novel off-target binding partners.

-

ER-negative cells: The ERα band should be absent. Any remaining bands could indicate ER-independent targets of tamoxifen metabolites.

-

Competition experiments: Co-incubation with an excess of unlabeled 4-hydroxytamoxifen should lead to a decrease in the signal for specific binding partners, confirming the specificity of the interaction.

Protocol 2: Fluorescence Imaging of Target Localization

This protocol details the use of the azide probe for visualizing the subcellular localization of its targets.

Materials:

-

N,N-didesmethyl-4-hydroxy tamoxifen azide

-

Alkyne-fluorophore conjugate (e.g., alkyne-TAMRA)

-

ER-positive and ER-negative breast cancer cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reagents (as in Protocol 1)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Probe Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with N,N-didesmethyl-4-hydroxy tamoxifen azide (e.g., 1 µM) in culture medium for a defined period (e.g., 4-24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.

-

Click Reaction: Perform the in situ click reaction by incubating the fixed and permeabilized cells with the alkyne-fluorophore and the CuAAC reaction cocktail.

-

Staining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Expected Outcomes and Interpretation:

-

ER-positive cells: A strong fluorescent signal is expected, predominantly localized to the nucleus, consistent with the known localization of the estrogen receptor.

-

ER-negative cells: A significantly lower or diffuse background signal is anticipated.

-

Co-localization studies: The fluorescent signal from the probe can be compared with the signal from immunofluorescence staining for ERα to confirm target engagement.

Data Summary and Potential Findings

The quantitative data from these experiments can be summarized to compare labeling efficiency and specificity.

| Experiment | Cell Line | Condition | Expected ERα Signal (Arbitrary Units) | Potential for Novel Target ID |

| Pull-down | MCF-7 (ER+) | Probe | +++ | High |

| Pull-down | MCF-7 (ER+) | Probe + excess 4-OHT | + | Low |

| Pull-down | MDA-MB-231 (ER-) | Probe | - | Moderate |

| Imaging | MCF-7 (ER+) | Probe | Strong nuclear fluorescence | N/A |

| Imaging | MDA-MB-231 (ER-) | Probe | Low/background fluorescence | N/A |

Broader Implications and Future Directions

The development and application of N,N-didesmethyl-4-hydroxy tamoxifen azide open up several avenues for research:

-

Unbiased Target Identification: Mass spectrometry-based proteomics following pull-down experiments can reveal the complete target landscape of active tamoxifen metabolites, potentially uncovering novel mechanisms of action or off-target effects. [12][13]* Understanding Drug Resistance: This probe could be used to compare the target engagement profiles in tamoxifen-sensitive versus tamoxifen-resistant cell lines, potentially identifying changes in protein expression or conformation that contribute to resistance.

-

Probing Non-Genomic ER Signaling: The probe can help to elucidate the role of membrane-associated estrogen receptors and their downstream signaling pathways.

References

- SuFEx-enabled high-throughput medicinal chemistry for developing potent tamoxifen analogs as Ebola virus entry inhibitors. PubMed Central.

- (E)-N,N-Didesmethyl-4-hydroxy Tamoxifen | C24H25NO2 | CID 60202715. PubChem.

- FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties. PMC.

- Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging. PubMed.

- Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evalu

- A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). PubMed.

- Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on r

- Tamoxifen aziridine labeling of the estrogen receptor-potential utility in detecting biologically aggressive breast tumors. PubMed.

- Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. PubMed.

- Tc-99m-tamoxifen: A novel diagnostic imaging agent for estrogen receptor-expressing breast cancer p

- (E)-N,N-DidesMethyl-4-hydroxy TaMoxifen synthesis. ChemicalBook.

- Identification of 4-hydroxy-N-desmethyltamoxifen as a metabolite of tamoxifen in human bile.

- Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen.

- (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen | CAS 1217237-98-3. Santa Cruz Biotechnology.

- Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. PubMed.

- Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. The UWA Profiles and Research Repository.

- 4-hydroxy-N-desmethyltamoxifen (endoxifen). Mayo Clinic.

- Identification of Two Tamoxifen Target Proteins by Photolabeling with 4-(2-Morpholinoethoxy)benzophenone.

- Distribution of 4-Hydroxy-N-desmethyltamoxifen and Other Tamoxifen Metabolites in Human Biological Fluids during Tamoxifen Tre

- Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Semantic Scholar.

- Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. Australian Journal of Chemistry.

- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

- N,N-Didesmethyltamoxifen. Wikipedia.

- Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin. PMC.

- Developing tamoxifen-based chemical probes for use with a dual-modality fluorescence and optical coherence tomography imaging needle. University of Tasmania.

- A new selective fluorescent probe based on tamoxifen. PubMed.

- Biological effects and ultrastructural alterations of cis-tamoxifen, N-desmethyltamoxifen and 4-hydroxytamoxifen in the uterus and vagina of newborn guinea pigs. PubMed.

- Preparation of tamoxifen.

- United States Patent.

- Chemically stable compositions of 4-hydroxy tamoxifen.

- Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. MDPI.

- Methods for making and using endoxifen.

- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

- United States Patent.

- (Z)-4-Hydroxytamoxifen. Tocris Bioscience.

- Photoaffinity labeling in target- and binding-site identific

- (E/Z)-4-hydroxy Tamoxifen-d 5. Cayman Chemical.

- An atom efficient synthesis of Tamoxifen. The Royal Society of Chemistry.

- Click Chemistry (Azide / alkyne reaction). Interchim.

- Click Chemistry in Drug Discovery. Sigma-Aldrich.

- Localization of tamoxifen in human breast cancer tumors by MALDI mass spectrometry imaging.

Sources

- 1. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on rat liver microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-N,N-Didesmethyl-4-hydroxy Tamoxifen | C24H25NO2 | CID 60202715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen | CAS 1217237-98-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. N,N-Didesmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 8. broadpharm.com [broadpharm.com]

- 9. axispharm.com [axispharm.com]

- 10. interchim.fr [interchim.fr]

- 11. Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles | MDPI [mdpi.com]

- 12. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide for target fishing

Application Note: Target Fishing with N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide

Executive Summary

This guide details the protocol for using N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide (hereafter referred to as Az-Norendoxifen ) as a chemical probe for target fishing. This molecule combines the pharmacophore of Norendoxifen (a potent metabolite of Tamoxifen with high affinity for Estrogen Receptors ER

Unlike standard affinity chromatography which uses bulky matrices that can sterically hinder binding, this "Clickable" probe allows for in situ target engagement in live cells or native lysates, followed by bioorthogonal conjugation to a capture tag (e.g., Biotin-Alkyne) for enrichment and Mass Spectrometry (MS) identification.

Key Applications:

-

Target Deconvolution: Identifying unknown off-targets of Tamoxifen metabolites in drug-resistant breast cancer cell lines.

-

Selectivity Profiling: Mapping the "interactome" of the Tamoxifen scaffold in complex proteomes.

-

Mechanism of Action (MoA): Validating non-genomic signaling partners (e.g., GPER1, PKC).

Chemical Biology & Mechanism

The Probe Design

-

Scaffold (Norendoxifen): The N,N-didesmethyl-4-hydroxy core ensures high-affinity binding to the Estrogen Receptor Ligand Binding Domain (LBD). The 4-hydroxyl group is critical for hydrogen bonding with Glu353/Arg394 in ER

, mimicking Estradiol. -

Handle (2'-Azide): The azide group (

) serves as a latent chemical handle. It is biologically inert until activated by a specific catalyst (Copper) or strain-promoted alkyne, allowing the probe to penetrate cell membranes and bind targets in their native physiological state.

The Workflow

The process relies on Activity-Based Protein Profiling (ABPP) principles adapted for affinity probes.

-

Equilibrium Binding: Probe incubates with the proteome; specific binders retain the probe.

-

Click Chemistry: A Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a Biotin-PEG-Alkyne tag to the probe-protein complex.

-

Enrichment: Streptavidin beads capture the biotinylated complexes.

-

Identification: Tryptic digestion and LC-MS/MS analysis.[1]

Mechanistic Diagram

Caption: Workflow for target fishing using Az-Norendoxifen. The competition control is essential to distinguish specific interactions from non-specific background.

Detailed Experimental Protocols

Reagents Required

-

Probe: Az-Norendoxifen (10 mM stock in DMSO).

-

Competitor: 4-Hydroxytamoxifen or Endoxifen (10 mM stock in DMSO).

-

Lysis Buffer: PBS pH 7.4, 0.5% NP-40, Protease/Phosphatase Inhibitor Cocktail.

-

Click Reagents:

-

Biotin-PEG4-Alkyne (10 mM in DMSO).

- (50 mM in water).

-

TCEP (Tris(2-carboxyethyl)phosphine) (50 mM fresh).

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO/t-Butanol).

-

Protocol A: Lysate-Based Target Engagement

Best for initial screening and identifying cytosolic/membrane-associated targets.

-

Lysate Preparation:

-

Harvest

MCF-7 (ER+) or MDA-MB-231 (ER-) cells. -

Lyse in 1 mL Lysis Buffer on ice for 20 min.

-

Centrifuge at

for 15 min at 4°C. Collect supernatant. -

Adjust protein concentration to 2 mg/mL.

-

-

Probe Incubation (The "Fishing" Step):

-

Divide lysate into two aliquots: Experimental and Control .

-

Control: Add 100 µM free 4-Hydroxytamoxifen (100x excess). Incubate 30 min at RT.

-

Both Samples: Add Az-Norendoxifen to a final concentration of 1 µM.

-

Incubate for 1 hour at RT with gentle rotation.

-

-

Click Chemistry (CuAAC):

-

Prepare a "Click Master Mix" (per 100 µL lysate):

-

1 µL Biotin-PEG4-Alkyne (100 µM final).

-

2 µL TCEP (1 mM final).

-

2 µL TBTA (200 µM final).

-

2 µL

(1 mM final).

-

-

Add Mix to lysates, vortex gently.

-

Incubate 1 hour at RT in the dark.

-

-

Precipitation (Removal of excess probe):

-

Add 4 volumes of ice-cold Methanol/Chloroform (4:1). Vortex.

-

Centrifuge

, 10 min. Discard supernatant (removes free probe/biotin). -

Wash pellet twice with ice-cold Methanol. Air dry pellet.

-

Protocol B: Enrichment & MS Preparation

-

Solubilization:

-

Resuspend protein pellet in 500 µL PBS + 1% SDS. Sonicate/heat (70°C, 5 min) to ensure solubility.

-

Dilute SDS to <0.2% by adding 4.5 mL PBS.

-

-

Streptavidin Pulldown:

-

Add 50 µL pre-washed Streptavidin-Agarose or Magnetic Beads.

-

Incubate overnight at 4°C with rotation.

-

-

Stringent Washing:

-

Wash beads sequentially (5 mins each) to remove non-specific binders:

-

1% SDS in PBS (removes sticky proteins).

-

4M Urea in PBS (unfolds non-covalent passengers).

-

50 mM

(5 washes, prepares for digestion).

-

-

-

On-Bead Digestion:

-

Resuspend beads in 100 µL 50 mM

. -

Add 1 µg Trypsin (Sequencing Grade).

-

Incubate 37°C overnight.

-

-

Peptide Recovery:

-

Collect supernatant.

-

Desalt using C18 StageTips or SPE columns.

-

Dry in SpeedVac and store at -80°C until LC-MS/MS.

-

Data Analysis & Interpretation

Quantitative Filtering

To distinguish true targets from background (biotin-binding proteins like Carboxylases), use the ratio between the Experimental and Competitor samples.

| Parameter | Criteria for High Confidence Target |

| Peptide Count | |

| Enrichment Ratio | |

| Reproducibility | Identified in |

| CRAPome Score | Low frequency in public contaminant databases |

Interaction Network Visualization

Below is a representative network of expected targets for a Tamoxifen metabolite, illustrating how to map your MS hits.

Caption: Interaction map of Tamoxifen metabolites. Red: Primary target.[2] Yellow: Secondary receptors. Blue: Metabolic enzymes. Grey: Chaperones/Signaling partners.

Critical Technical Considerations (Self-Validating Systems)

-

The "Hook" Effect:

-

Issue: High concentrations of probe can cause non-specific sticking or aggregation.

-

Solution: Perform a dose-response (0.1, 1, 10 µM) in the pilot phase. The lowest effective concentration (usually ~1 µM) yields the cleanest MS data.

-

-

Photo-Reactivity of Aryl Azides:

-

Warning: While this protocol uses the azide for Click Chemistry, aryl azides are also photo-labile. If you expose your lysate to UV light (254-366 nm) during incubation, the azide will convert to a nitrene and covalently crosslink to the protein.

-

Strategic Choice: If simple affinity purification (Protocol A) fails due to high off-rates (washing steps remove the drug), switch to Photo-Affinity Labeling (PAL) . Irradiate the sample with UV for 10 min before adding click reagents. Note: This consumes the azide, so you cannot click biotin to it afterwards unless the probe has a second handle (e.g., an alkyne).

-

Recommendation: Since Az-Norendoxifen has only one handle, keep samples in the dark to preserve the azide for the biotin-click reaction. Rely on the high affinity of the 4-hydroxy scaffold to maintain the complex during the initial pull-down.

-

-

Endogenous Biotin:

-

Mammalian cells contain biotinylated carboxylases (e.g., PC, PCCA). These will appear in your Streptavidin pulldown.

-

Correction: Always run a "No Probe" control (DMSO only + Click reagents). Any protein appearing here is a background contaminant.

-

References

-

Activity-Based Protein Profiling (ABPP)

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]

-

-

Tamoxifen Metabolite Pharmacology (Norendoxifen/Endoxifen)

-

Tamoxifen-Based Chemical Probes

-

Click Chemistry in Proteomics

-

Target Deconvolution Protocols

-

Li, H., et al. (2013). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of Proteome Research, 12(6), 2869–2884. [Link]

-

Sources

- 1. Proteomic discovery of chemical probes that perturb protein complexes in human cells | bioRxiv [biorxiv.org]

- 2. ClinPGx [clinpgx.org]

- 3. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 5. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Proteomics | Evotec [evotec.com]

Application Note: High-Resolution Target Identification of Tamoxifen-Azide via CuAAC-Based ABPP

Abstract & Scope

This application note details the protocol for utilizing a Tamoxifen-Azide (Tam-N3) probe to identify on- and off-target protein interactions within complex proteomes. Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), exhibits polypharmacology beyond Estrogen Receptors (ERs). By replacing a non-critical moiety of Tamoxifen with a small azide handle, researchers can treat live cells with the probe, preserving cell permeability and pharmacokinetics.

The subsequent detection relies on Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) —or "Click Chemistry"—in cell lysates.[1] This guide focuses on the Activity-Based Protein Profiling (ABPP) workflow, specifically the critical "click" reaction step that conjugates the probe-bound proteins to a biotin-alkyne or fluorescent-alkyne reporter for downstream enrichment and Mass Spectrometry (MS) analysis.

Mechanism of Action: The Bioorthogonal Ligation

The core of this protocol is the Cu(I)-catalyzed formation of a 1,2,3-triazole linkage between the Tamoxifen-Azide (bound to the target protein) and a reporter alkyne. This reaction is bioorthogonal (inert to native biology) and irreversible.

Diagram 1: CuAAC Reaction Mechanism

Figure 1: The catalytic cycle of the CuAAC reaction stabilizing the Tamoxifen-Reporter complex.

Experimental Design & Controls (Self-Validating System)

To ensure scientific integrity, this protocol relies on a Competition Control . You cannot trust a list of identified proteins without proving the binding is displaceable by the parent drug.

Experimental Groups

-

Vehicle Control (DMSO): Measures background noise of the streptavidin enrichment.

-

Tamoxifen-Azide (Probe): The experimental condition (e.g., 10 µM).

-

Competition (Excess Parent): Pre-treatment with 100 µM unmodified Tamoxifen (10x excess) followed by 10 µM Tamoxifen-Azide. Targets are valid only if signal is significantly reduced in this group.

Materials & Reagents

Reagent Preparation Table

| Reagent | Stock Conc. | Solvent | Storage | Notes |

| Tamoxifen-Azide | 10 mM | DMSO | -20°C | Avoid freeze-thaw cycles. |

| Biotin-PEG4-Alkyne | 10 mM | DMSO | -20°C | PEG spacer reduces steric hindrance. |

| CuSO4 | 50 mM | H2O | RT | Source of Copper. |

| THPTA Ligand | 100 mM | H2O | -20°C | Critical: Protects proteins from oxidation. |

| Sodium Ascorbate | 100 mM | H2O | Fresh | Critical: Prepare immediately before use. |

| TCEP | 50 mM | H2O | -20°C | Optional reducing agent for high-cysteine backgrounds. |

Detailed Protocol

Phase 1: Live Cell Treatment (In Situ Labeling)

Rationale: Labeling in live cells maintains the native physiological environment and organelle compartmentalization.

-

Seed Cells: Grow cells (e.g., MCF-7) to 80-90% confluency.

-

Competition Step: For the "Competition" group, add unmodified Tamoxifen (100 µM) to media. Incubate for 30 minutes at 37°C.

-

Probe Addition: Add Tamoxifen-Azide (10 µM) to all experimental plates.

-

Incubation: Incubate for 1 hour at 37°C.

-

Note: Longer incubations (4-24h) may increase non-specific metabolic labeling or toxicity.

-

-

Harvest: Wash cells 2x with cold PBS to remove unbound probe. Scrape cells in cold PBS and pellet (500 x g, 5 min).

Phase 2: Lysis and Click Chemistry

Rationale: The click reaction requires a high concentration of protein and precise stoichiometry of the catalyst to function in a complex lysate.

-

Lysis: Resuspend pellet in cold PBS containing protease inhibitors (EDTA-free). Sonicate on ice (3 x 10s pulses).

-

Normalization: Centrifuge (15,000 x g, 10 min) to clear debris. Measure protein concentration (BCA Assay). Adjust all samples to 2.0 mg/mL .

-

The Click Master Mix:

-

Causality: Premixing CuSO4 and THPTA is mandatory. If Cu(II) is added directly to protein without the ligand, it can cause immediate protein precipitation and oxidation.

-

Step A: Mix CuSO4 (stock) and THPTA (stock) in a 1:2 molar ratio. Incubate for 5 mins.

-

Step B: Prepare the reaction in the following order per 100 µL of lysate:

-

| Order | Component | Volume (for 100 µL Lysate) | Final Conc. |

| 1 | Lysate (2 mg/mL) | 100 µL | ~2 mg/mL |

| 2 | Biotin-Alkyne (10 mM) | 1.0 µL | 100 µM |

| 3 | Cu-THPTA Mix | 2.0 µL | 1 mM Cu / 2 mM THPTA |

| 4 | Sodium Ascorbate | 2.0 µL | 2 mM |

-

Reaction: Vortex gently. Incubate for 1 hour at Room Temperature on a rotator.

-

Visual Check: The solution should remain clear. Turbidity indicates protein crashing (copper toxicity).

-

Phase 3: Protein Precipitation (Methanol/Chloroform)

Rationale: You must remove the excess unreacted Biotin-Alkyne before adding Streptavidin beads. Failure to do this will saturate the beads with free biotin, preventing protein capture.

-

Add 400 µL Methanol to the 100 µL reaction. Vortex.

-

Add 100 µL Chloroform . Vortex.

-

Add 300 µL dH2O . Vortex vigorously (solution will turn milky).

-

Centrifuge at 14,000 x g for 5 min .

-

Result: You will see a "protein disc" at the interface between the top (aqueous) and bottom (organic) layers.

-

-

Remove and discard the top and bottom liquid layers, leaving the protein disc.

-

Wash the disc 2x with 500 µL Methanol (sonicate briefly to disperse, then spin down) to remove trace reagents.

-